

Investigating the Effects of XAP044 on Neurotransmitter Release: A Technical Guide

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Compound of Interest		
Compound Name:	XAP044	
Cat. No.:	B1684232	Get Quote

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Abstract

XAP044 is a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), a presynaptic receptor that plays a crucial role in the modulation of neurotransmitter release. This technical guide provides a comprehensive overview of the known effects of **XAP044**, its mechanism of action, and detailed protocols for investigating its impact on the release of key neurotransmitters, glutamate and GABA. While direct quantitative data on neurotransmitter release modulation by **XAP044** is not extensively published, this document synthesizes available information to guide researchers in designing and executing relevant experiments.

Introduction to XAP044 and the mGlu7 Receptor

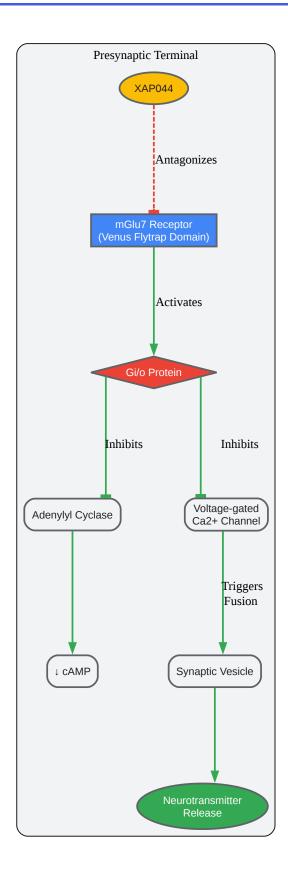
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor predominantly located on presynaptic terminals of both glutamatergic and GABAergic neurons. [1][2] Activation of mGlu7 receptors generally leads to an inhibition of neurotransmitter release. [1][2] XAP044, with the chemical name 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one, is a potent and selective antagonist of the mGlu7 receptor.[3] Uniquely, XAP044 binds to the extracellular Venus flytrap domain (VFTD) of the receptor, a site distinct from the transmembrane domain targeted by many other mGlu receptor modulators. By blocking the inhibitory action of mGlu7, XAP044 is hypothesized to increase the release of neurotransmitters from the presynaptic terminal.



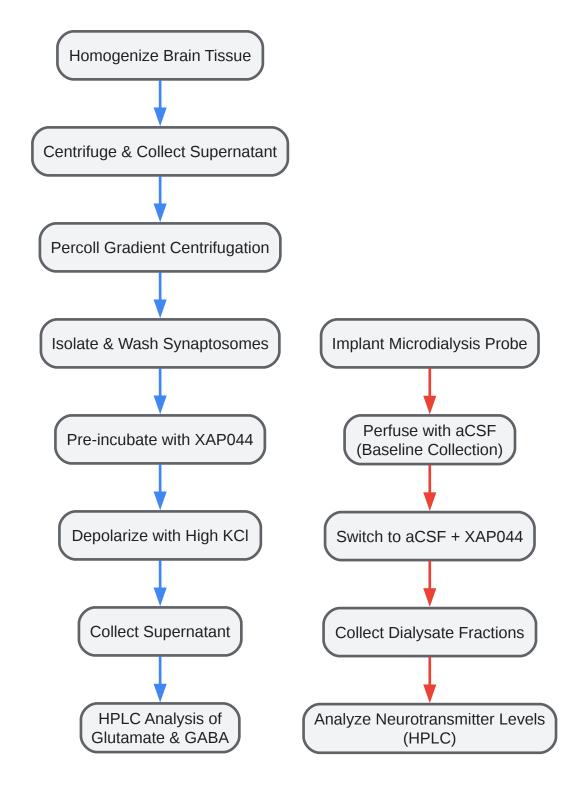
Mechanism of Action of XAP044

XAP044 functions as a non-competitive antagonist of the mGlu7 receptor. Its binding to the VFTD prevents the conformational change required for receptor activation, thereby disrupting the downstream G-protein signaling cascade that leads to the inhibition of neurotransmitter release. This novel mechanism of action makes **XAP044** a valuable tool for probing the physiological and pathological roles of mGlu7.









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- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior PubMed [pubmed.ncbi.nlm.nih.gov]
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